

# Application Note: Comprehensive NMR Characterization of Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate

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## Compound of Interest

Compound Name: Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate

Cat. No.: B1590515

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## Abstract

This application note provides a detailed guide to the comprehensive Nuclear Magnetic Resonance (NMR) characterization of **Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate**, a key intermediate in the synthesis of the atypical antipsychotic drug, Amisulpride.[1][2] Due to the limited availability of public domain spectral assignments for this specific compound, this guide presents a robust, predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR dataset. The predictions are grounded in established principles of NMR spectroscopy and analysis of structurally related compounds.[3][4][5] This document outlines detailed, step-by-step protocols for sample preparation, data acquisition using one-dimensional ( $^1\text{H}$ ,  $^{13}\text{C}$ , DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR techniques, and a thorough interpretation of the resulting spectra. The causality behind experimental choices and the logic of spectral assignment are emphasized to ensure scientific integrity and trustworthiness.

## Introduction

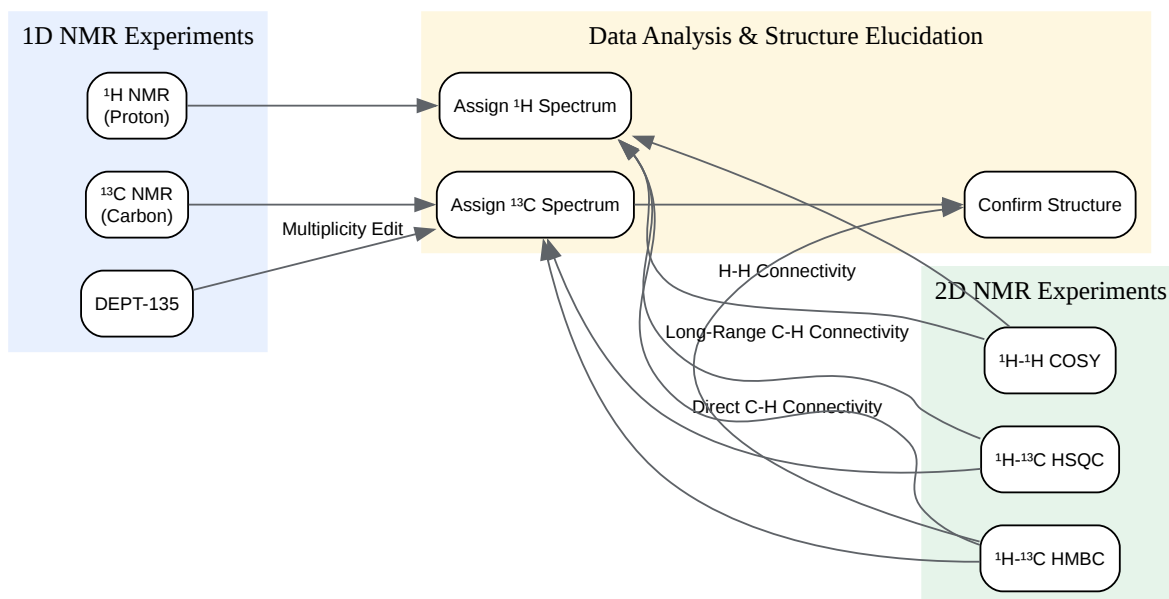
**Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate** (CAS No. 80036-89-1) is a critical building block in the pharmaceutical industry, most notably in the synthesis of Amisulpride.[1][6] The purity and structural integrity of this intermediate are paramount to ensure the quality and safety of the final active pharmaceutical ingredient (API). Nuclear Magnetic Resonance (NMR)

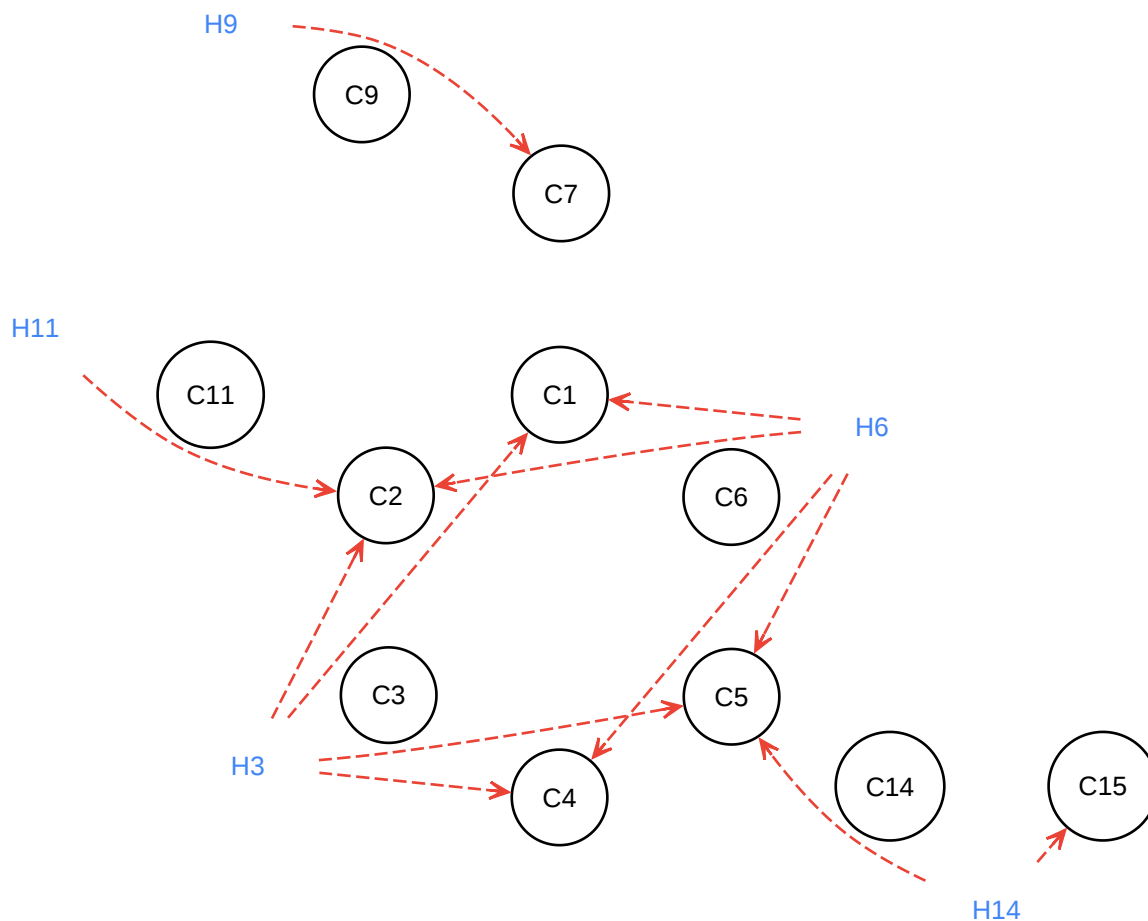
spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation and purity assessment of organic molecules in solution.<sup>[7]</sup>

This guide provides a comprehensive framework for the complete assignment of the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate**. By employing a suite of modern NMR experiments, we can confidently determine the chemical environment of each proton and carbon atom, confirming the compound's identity and substitution pattern.

## Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is essential for unambiguous spectral assignment. The structure of **Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate** and the numbering scheme used throughout this note are presented below.





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